molecular formula C17H20N2O2S B074868 Etocarlide CAS No. 1234-30-6

Etocarlide

Cat. No. B074868
CAS RN: 1234-30-6
M. Wt: 316.4 g/mol
InChI Key: PRXHANOJNVGVGC-UHFFFAOYSA-N
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Description

Etocarlide, also known by its chemical structure elements as bis(ethylenedithio)tetrathiafulvalene (ET), is a chemical compound used in various applications due to its unique properties. This compound is part of a family of organic charge-transfer complexes.

Synthesis Analysis

  • ET compounds are synthesized through diffusion reactions involving copper ions and sulfur atoms from the ethylenedithio groups. This process leads to the formation of molecular charge-transfer complexes with varied structures and properties (Kanehama et al., 2003).

Molecular Structure Analysis

  • The molecular structure of ET is characterized by its coordination to copper ions. X-ray analyses of these compounds show ET molecules behaving as trans-bidentate, cis-bidentate, and monodentate ligands, depending on the compound (Kanehama et al., 2003).

Chemical Reactions and Properties

  • ET molecules are involved in strong d-pi interactions, influencing their chemical reactions and properties. These interactions occur between the d-electrons of copper ions and the pi-electrons of the ET molecules through Cu-S coordination bonds (Kanehama et al., 2003).

Physical Properties Analysis

  • The physical properties of ET complexes vary, with some showing semiconducting behavior at low temperatures. The conductivity and transition properties are affected by the crystal structure and interaction of ET molecules (Kanehama et al., 2003).

Chemical Properties Analysis

  • ET's chemical properties, such as oxidation states and reactivity, are influenced by its molecular structure and interactions. The complexation with copper ions and the behavior of ET as ligands play a significant role in defining its chemical properties (Kanehama et al., 2003).

properties

IUPAC Name

1,3-bis(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-20-15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXHANOJNVGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046197
Record name Etocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etocarlide

CAS RN

1234-30-6
Record name N,N′-Bis(4-ethoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etocarlide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOCARLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V3V5EQAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
YN Glukhikh, VL Kovalenko, NS Leschchenok - Врачебное дело, 1974 - elibrary.ru
A fatal case of etocarlide (ethoxide) agranulocytosis (Russian) … A FATAL CASE OF ETOCARLIDE (ETHOXIDE) AGRANULOCYTOSIS (RUSSIAN) …
Number of citations: 0 elibrary.ru
TV Selavri, RS Shifrina - Советская медицина, 1974 - elibrary.ru
Development of agranulocytosis during treatment with etocarlide (Russian) … DEVELOPMENT OF AGRANULOCYTOSIS DURING TREATMENT WITH ETOCARLIDE (RUSSIAN) …
Number of citations: 0 elibrary.ru
J Bai, T Wang, B Dai, Q Liu, P Yu, T Jia - Organic Letters, 2021 - ACS Publications
… Two marketed antitubercular drugs (Etocarlide and Isoxyl) were concisely prepared using the formal coupling as the key step. The mechanistic studies reveal an S RN 1 pathway as the …
Number of citations: 10 pubs.acs.org
M Westermark, World Health Organization - 1997 - apps.who.int
Les substances chirniques internationales de référence rouvellement établies, proposées par le Centre collaborateur OMS pouries substances chirmiques de référence suria base d'…
Number of citations: 8 apps.who.int
M Westermark, World Health Organization - 1997 - apps.who.int
Newly established lntemational Chemical Reference Substances, proposed by the WHO Collaborating Centre for Cherrical Reference Substances on the basis of adequate testing and …
Number of citations: 6 apps.who.int
K Abirami - 2014 - repository-tnmgrmu.ac.in
AIM AND OBJECTIVES: The present study to evaluate the antibacterial activity of 5-Nitro 2-thiophene carboxaldehyde compound by Agar dilution and Agar diffusion method. To …
Number of citations: 3 repository-tnmgrmu.ac.in
WHO Expert Committee on Specifications for … - 2002 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 31 May to 4 June 1999. The meeting was opened on behalf of the Director-General …
Number of citations: 3 apps.who.int
WHO Expert Committee on Specifications for … - 2004 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 10 to 14 March 2003. Dr A. Asamoa-Baah, Executive Director, Health Technology …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 1984 - apps.who.int
WH0 Expert Committeg Page 1 This report contains the collective views of ar international group of experts and does not necessarily represent the decisions or the stated policy of the …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 1993 - apps.who.int
A progress report on a number of WHO-sponsored activities designed to support a comprehensive approach to the quality assurance of pharmaceutical products. Topics discussed …
Number of citations: 2 apps.who.int

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